N-(2,4-dimethoxyphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide N-(2,4-dimethoxyphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 1040639-95-9
VCID: VC11960269
InChI: InChI=1S/C15H15NO6/c1-19-9-4-5-10(12(6-9)20-2)16-15(18)13-7-11(17)14(21-3)8-22-13/h4-8H,1-3H3,(H,16,18)
SMILES: COC1=CC(=C(C=C1)NC(=O)C2=CC(=O)C(=CO2)OC)OC
Molecular Formula: C15H15NO6
Molecular Weight: 305.28 g/mol

N-(2,4-dimethoxyphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide

CAS No.: 1040639-95-9

Cat. No.: VC11960269

Molecular Formula: C15H15NO6

Molecular Weight: 305.28 g/mol

* For research use only. Not for human or veterinary use.

N-(2,4-dimethoxyphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide - 1040639-95-9

Specification

CAS No. 1040639-95-9
Molecular Formula C15H15NO6
Molecular Weight 305.28 g/mol
IUPAC Name N-(2,4-dimethoxyphenyl)-5-methoxy-4-oxopyran-2-carboxamide
Standard InChI InChI=1S/C15H15NO6/c1-19-9-4-5-10(12(6-9)20-2)16-15(18)13-7-11(17)14(21-3)8-22-13/h4-8H,1-3H3,(H,16,18)
Standard InChI Key LQCPMEIZHUHISV-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)NC(=O)C2=CC(=O)C(=CO2)OC)OC
Canonical SMILES COC1=CC(=C(C=C1)NC(=O)C2=CC(=O)C(=CO2)OC)OC

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

The compound’s architecture centers on a 4H-pyran-2-carboxamide scaffold substituted at key positions:

  • Position 4: A ketone group (C=O) contributes to electrophilic reactivity.

  • Position 5: A methoxy (-OCH₃) group enhances solubility and influences electronic distribution.

  • Carboxamide moiety: Linked to a 2,4-dimethoxyphenyl group, introducing aromaticity and potential π-π stacking interactions.

The IUPAC name, N-(2,4-dimethoxyphenyl)-5-methoxy-4-oxopyran-2-carboxamide, systematically encodes these substituents. X-ray crystallography or computational modeling would further elucidate bond angles and conformational flexibility, though such data remain unpublished.

Molecular Identification Data

Key identifiers and descriptors include:

PropertyValue
CAS Registry Number1040639-95-9
Molecular FormulaC₁₅H₁₅NO₆
Molecular Weight305.28 g/mol
Standard InChIInChI=1S/C15H15NO6/c1-19-9-4-5-10(12(6-9)20-2)16-15(18)13-7-11(17)14(21-3)8-22-13/h4-8H,1-3H3,(H,16,18)
Standard InChIKeyLQCPMEI... (truncated)

These identifiers facilitate precise tracking in chemical databases and regulatory frameworks.

Synthesis and Purification

Synthetic Pathway

The synthesis typically follows a multi-step protocol:

  • Formation of the pyran core: Cyclization of a diketone precursor under acidic conditions generates the 4H-pyran ring.

  • Methoxy group introduction: Nucleophilic substitution or esterification reactions install methoxy groups at positions 2, 4, and 5.

  • Carboxamide coupling: Reaction between the pyran-2-carboxylic acid derivative and 2,4-dimethoxyaniline via carbodiimide-mediated coupling (e.g., EDCI/HOBt).

Critical parameters include:

  • Solvent selection: Polar aprotic solvents like dimethylformamide (DMF) optimize coupling efficiency.

  • Temperature control: Reactions often proceed at 0–25°C to minimize side product formation.

Purification Techniques

Post-synthesis purification employs:

  • Column chromatography: Silica gel with ethyl acetate/hexane gradients isolates the target compound from unreacted starting materials.

  • Recrystallization: Methanol or ethanol yields high-purity crystals suitable for structural analysis.

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderate solubility in DMSO and dichloromethane; limited aqueous solubility due to aromatic and nonpolar groups.

  • Stability: Stable under inert atmospheres but susceptible to hydrolysis in acidic/basic conditions, particularly at the carboxamide bond.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR: Signals for aromatic protons (δ 6.5–7.5 ppm), methoxy groups (δ 3.8–4.0 ppm), and pyran ring protons (δ 5.5–6.5 ppm).

  • ¹³C NMR: Carbonyl carbons (δ 165–175 ppm), aromatic carbons (δ 110–150 ppm), and methoxy carbons (δ 50–60 ppm).

Mass Spectrometry:

  • ESI-MS: [M+H]⁺ peak at m/z 306.28 confirms molecular weight.

Hypothetical Biological Activities and Mechanisms

Anticancer and Anti-Inflammatory Prospects

Analogous pyran-2-carboxamides exhibit:

  • Topoisomerase II inhibition: Intercalation into DNA via planar aromatic systems.

  • COX-2 suppression: Methoxy substituents may reduce prostaglandin synthesis, mitigating inflammation.

Applications in Materials Science

Organic Semiconductor Development

The conjugated π-system and electron-withdrawing carbonyl group suggest utility in:

  • Electron-transport layers (ETLs): For organic light-emitting diodes (OLEDs).

  • Photovoltaic cells: As a light-harvesting component.

Dye and Pigment Synthesis

Methoxy and aromatic groups enable absorption in the visible spectrum, making it a candidate for:

  • Textile dyes: Stable colorants resistant to photodegradation.

  • Fluorescent probes: pH-sensitive emissions for biochemical sensing.

Research Gaps and Future Directions

Priority Investigations

  • Pharmacokinetic profiling: ADMET (absorption, distribution, metabolism, excretion, toxicity) studies to evaluate therapeutic potential.

  • Crystallographic analysis: X-ray diffraction to resolve three-dimensional structure and intermolecular interactions.

Synthetic Chemistry Opportunities

  • Derivatization: Introduce halogen or amine groups to enhance bioactivity.

  • Green chemistry approaches: Develop solvent-free or catalytic methods to improve sustainability.

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